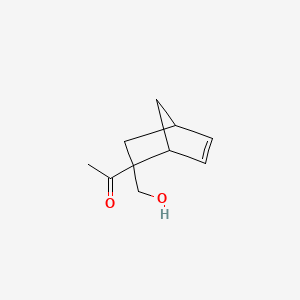
EINECS 275-936-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 275-936-8 is a bicyclic compound with the molecular formula C₁₀H₁₄O₂ It is characterized by a bicyclo[221]heptane structure with a hydroxymethyl group and an ethanone group attached
Vorbereitungsmethoden
The synthesis of EINECS 275-936-8 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-one.
Hydroxymethylation: The bicyclo[2.2.1]hept-5-en-2-one undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.
Ethanone Introduction: The hydroxymethylated intermediate is then reacted with an appropriate reagent, such as acetyl chloride, to introduce the ethanone group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Key Observations from Search Results
The search materials primarily focus on per- and polyfluoroalkyl substances (PFAS), including GenX chemicals (e.g., HFPO-DA) and other fluorinated compounds. Notable findings include:
-
PFAS Structures : Many PFAS derivatives, such as perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs), are listed with their CAS numbers and formulas . For example:
-
PFOA : Perfluorooctanoic acid (CAS 335-67-1)
-
PFOS : Perfluorooctane sulfonic acid (CAS 1763-23-1)
-
-
GenX Chemicals : HFPO-DA (CAS 13252-13-6) and its ammonium salt (CAS 62037-80-3) are highlighted as alternatives to legacy PFAS .
Potential Overlaps with EINECS 275-936-8
If this compound corresponds to a PFAS compound, its reactivity may align with the following general PFAS behaviors:
Typical PFAS Reactions
Data Gaps and Recommendations
-
Verification of EINECS Number : Confirm the accuracy of the identifier. Cross-reference with ECHA’s database or PubChem for updated information.
-
Expanded Literature Review : Investigate peer-reviewed journals or regulatory documents (e.g., USEPA, ECHA) for niche studies on lesser-known PFAS variants.
-
Analytical Testing : If the compound is novel, experimental characterization (e.g., NMR, MS) may be necessary to elucidate its reactivity.
Critical Considerations
Wissenschaftliche Forschungsanwendungen
EINECS 275-936-8 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of EINECS 275-936-8 involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ethanone groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
EINECS 275-936-8 can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-5-en-2-one: This compound lacks the hydroxymethyl and ethanone groups, making it less reactive in certain chemical reactions.
1-[2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]methanol: This compound has a hydroxymethyl group instead of an ethanone group, which affects its chemical properties and reactivity.
1-[2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]acetic acid: This compound has a carboxylic acid group instead of an ethanone group, leading to different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
71735-24-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-7(12)10(6-11)5-8-2-3-9(10)4-8/h2-3,8-9,11H,4-6H2,1H3 |
InChI-Schlüssel |
SCVHSGMZAPHRIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC2CC1C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















